molecular formula C15H17NO2 B15147716 3-Benzyloxy-4-methoxybenzylamine CAS No. 54170-11-5

3-Benzyloxy-4-methoxybenzylamine

Cat. No.: B15147716
CAS No.: 54170-11-5
M. Wt: 243.30 g/mol
InChI Key: MPXVGWDIYAEOLD-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-methoxybenzylamine is an organic compound with the molecular formula C15H17NO2 It is a derivative of benzylamine, featuring both benzyloxy and methoxy functional groups attached to the benzylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-4-methoxybenzylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzylamine.

    Protection of the Amino Group: The amino group of 4-methoxybenzylamine is protected using a suitable protecting group, such as a benzyl group.

    Introduction of the Benzyloxy Group: The protected intermediate is then subjected to a reaction with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzyloxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-methoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

3-Benzyloxy-4-methoxybenzylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    3,4-Dimethoxybenzylamine: Contains two methoxy groups but lacks the benzyloxy group, affecting its reactivity and applications.

    Benzylamine: The simplest form, lacking both benzyloxy and methoxy groups.

Uniqueness

3-Benzyloxy-4-methoxybenzylamine is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXVGWDIYAEOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505671
Record name 1-[3-(Benzyloxy)-4-methoxyphenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54170-11-5
Record name 1-[3-(Benzyloxy)-4-methoxyphenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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